molecular formula C15H10ClN B1593566 p-Chloro-alpha-phenylcinnamonitrile CAS No. 3695-92-9

p-Chloro-alpha-phenylcinnamonitrile

Cat. No. B1593566
CAS RN: 3695-92-9
M. Wt: 239.7 g/mol
InChI Key: WHZUHCZQGFNGNH-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Chloro-alpha-phenylcinnamonitrile (CPCN) is an organic chemical compound that is used in a variety of scientific research applications. It is an aromatic compound with a molecular weight of 167.59 g/mol and a melting point of 83–84 °C. CPCN is a colorless crystalline solid with a faint odor and is soluble in organic solvents such as ethanol and acetone. It is produced by the reaction of p-chlorobenzaldehyde and cyanoacetamide in the presence of an acid catalyst.

Scientific Research Applications

Synthesis and Biological Evaluation

Research on the synthesis and biological evaluation of substituted alpha-phenylcinnamonitriles, including compounds structurally related to p-Chloro-alpha-phenylcinnamonitrile, indicates that these compounds have been explored for various biological activities. Although specific studies on p-Chloro-alpha-phenylcinnamonitrile were not found, investigations into similar compounds reveal a lack of significant bactericidal, fungicidal, antiparasitical, and agricultural activities, suggesting a selective range of potential applications for these chemicals in biological contexts (Stewart, 1971).

Safety And Hazards

P-Chloro-alpha-phenylcinnamonitrile is flammable and may cause skin sensitization. Proper handling and protective measures are essential .

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-phenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN/c16-15-8-6-12(7-9-15)10-14(11-17)13-4-2-1-3-5-13/h1-10H/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZUHCZQGFNGNH-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Chloro-alpha-phenylcinnamonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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